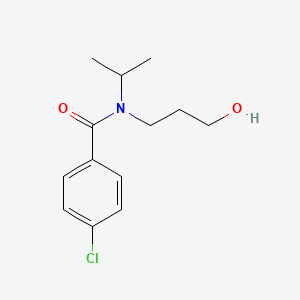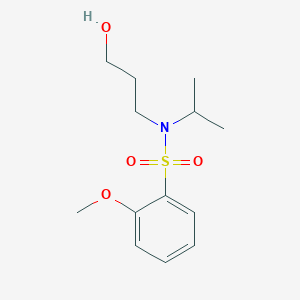![molecular formula C11H17N5O3 B7559706 2-[3-(Ethylamino)propylamino]-5-nitropyridine-3-carboxamide](/img/structure/B7559706.png)
2-[3-(Ethylamino)propylamino]-5-nitropyridine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[3-(Ethylamino)propylamino]-5-nitropyridine-3-carboxamide, also known as EPPA, is a synthetic compound that has been extensively studied for its potential applications in scientific research. EPPA is a member of the pyridine family of compounds and is characterized by its nitro and carboxamide functional groups.
Aplicaciones Científicas De Investigación
2-[3-(Ethylamino)propylamino]-5-nitropyridine-3-carboxamide has been studied extensively for its potential applications in scientific research. One of the most promising areas of research is in the field of cancer treatment. This compound has been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo, making it a potential candidate for the development of new cancer therapies.
Mecanismo De Acción
The mechanism of action of 2-[3-(Ethylamino)propylamino]-5-nitropyridine-3-carboxamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways that are involved in cancer cell growth and proliferation. This compound has been shown to inhibit the activity of several enzymes, including tyrosine kinases and phosphatases, which play important roles in cancer cell signaling.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. In addition to its anti-cancer properties, this compound has also been shown to have anti-inflammatory and antioxidant effects. These properties make it a potential candidate for the treatment of a wide range of diseases, including inflammatory disorders and neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 2-[3-(Ethylamino)propylamino]-5-nitropyridine-3-carboxamide is its high potency and specificity for certain enzymes and signaling pathways. This makes it a valuable tool for studying the molecular mechanisms of disease and for developing new therapies. However, this compound also has some limitations, including its relatively low solubility and stability in aqueous solutions. These limitations can make it difficult to work with in certain experimental settings.
Direcciones Futuras
There are many potential future directions for research on 2-[3-(Ethylamino)propylamino]-5-nitropyridine-3-carboxamide. One area of interest is in the development of new cancer therapies that target specific signaling pathways and enzymes. Another area of interest is in the development of new anti-inflammatory and antioxidant therapies for the treatment of a wide range of diseases. Additionally, there is a need for further research into the pharmacokinetics and pharmacodynamics of this compound, including its absorption, distribution, metabolism, and excretion in vivo.
Métodos De Síntesis
2-[3-(Ethylamino)propylamino]-5-nitropyridine-3-carboxamide can be synthesized using a variety of methods, including the reaction of 2-amino-5-nitropyridine with 3-chloropropylamine and ethylamine. The reaction proceeds through a series of steps, including nucleophilic substitution and condensation reactions, to form the final product. The purity and yield of this compound can be improved using various purification techniques, such as recrystallization and column chromatography.
Propiedades
IUPAC Name |
2-[3-(ethylamino)propylamino]-5-nitropyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N5O3/c1-2-13-4-3-5-14-11-9(10(12)17)6-8(7-15-11)16(18)19/h6-7,13H,2-5H2,1H3,(H2,12,17)(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAIXJSPMFOXPBJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCCCNC1=C(C=C(C=N1)[N+](=O)[O-])C(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(4-Propan-2-yloxyphenyl)methylamino]propanoic acid](/img/structure/B7559630.png)

![2-[1-(2-Ethoxyphenyl)ethylamino]propanoic acid](/img/structure/B7559635.png)
![N-[3-(difluoromethoxy)phenyl]-4-methyl-2-phenylpiperazine-1-carboxamide](/img/structure/B7559639.png)
![3-[(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)methoxy]benzaldehyde](/img/structure/B7559642.png)


![2-[Cyclopropyl-(2-phenylacetyl)amino]acetic acid](/img/structure/B7559674.png)
![2-[cyclopropyl-[(E)-3-(2-methylpyrazol-3-yl)prop-2-enoyl]amino]acetic acid](/img/structure/B7559682.png)
![5-bromo-N-[3-(difluoromethoxy)phenyl]furan-2-carboxamide](/img/structure/B7559685.png)
![4-[1-(4-Fluorophenyl)ethyl-methylamino]-4-oxobutanoic acid](/img/structure/B7559701.png)
![4-Ethyl-3-[(2-methyl-3-nitrophenyl)methylsulfanyl]-5-(2-methylphenyl)-1,2,4-triazole](/img/structure/B7559705.png)

